Oxalic acid can be synthesized through several methods:
The oxidation process generally involves maintaining an excess of carbohydrate material during the reaction to ensure complete conversion to oxalic acid. The reaction can be monitored through changes in temperature and pH levels, which indicate the progress of oxidation .
The molecular structure of oxalic acid features two carboxyl groups (-COOH) attached to an ethane backbone. The structural formula can be represented as:
In solid form, oxalic acid exhibits polymorphism, existing in two distinct crystalline forms: one with a chain-like structure and another with a sheet-like arrangement due to hydrogen bonding interactions .
Oxalic acid participates in several significant chemical reactions:
The mechanism of action for oxalic acid primarily revolves around its ability to act as a reducing agent in redox reactions. When interacting with strong oxidizers like potassium permanganate, oxalic acid reduces the oxidizer while being oxidized itself, leading to changes in color indicative of reaction completion (from purple to brown) due to manganese species transformation .
The pKa values for oxalic acid are approximately 1.27 (for the first dissociation) and 4.27 (for the second), indicating its relatively strong acidic nature compared to other organic acids .
Oxalic acid reacts vigorously with alkali metals and can form salts known as oxalates when combined with metal ions. It is sensitive to heat and can decompose into carbon dioxide and formic acid upon heating above certain temperatures .
Oxalic acid has numerous applications across various fields:
Aspergillus niger and Penicillium oxalicum dominate fungal platforms for oxalic acid biosynthesis. A. niger exhibits exceptional environmental resilience, tolerating lead concentrations up to 1,500 mg/L while maintaining oxalate yields of 522.8–1,130.5 mg/L. This adaptability stems partly from its capacity to immobilize Pb²⁺ ions as insoluble lead oxalate (Ksp 10⁻⁹–10⁻¹¹), effectively mitigating metal toxicity [3]. Under Pb stress, A. niger upregulates pyruvate dehydrogenase (PDH) activity (0.05 to 0.13 nmol/min/g), channeling carbon flux toward oxalate via the tricarboxylic acid (TCA) cycle [3].
Penicillium oxalicum strain NJDL-03, though less acid-tolerant than A. niger, produces ~4,000 mg/L total organic acids. Oxalate constitutes its primary acidic component due to high secretion levels and low pKa. However, NJDL-03 proliferation terminates at pH 2.5, while A. niger (NJDL-12) thrives at pH 2.4 and generates ~10,000 mg/L organic acids [6]. This highlights A. niger’s superiority in acidic bioprocessing.
Table 1: Oxalic Acid Production Traits in Filamentous Fungi
Strain | Max. Organic Acid (mg/L) | pH Tolerance | Primary Acid | Heavy Metal Response |
---|---|---|---|---|
Aspergillus niger | ~10,000 | pH 2.4 | Oxalic acid | Immobilizes Pb²⁺ as lead oxalate; upregulates PDH |
Penicillium oxalicum | ~4,000 | pH 2.5 (fails) | Oxalic acid | Lower acidification capacity under stress |
Fungal oxalogenesis proceeds via three enzymatically distinct routes:
In contrast, bacteria like Burkholderia glumae employ a dedicated operon (obcAB) for oxalate biosynthesis. ObcA and obcB encode serine hydrolase-like enzymes that catalyze oxalogenesis from unidentified precursors. These genes form a polycistronic unit, ensuring coordinated expression [7]. Unlike fungi, bacterial pathways remain less characterized but demonstrate operon-mediated efficiency.
Oxalate degradation also differs phylogenetically. Fungi utilize oxalate decarboxylase (OXDC, EC 4.1.1.2) or oxalate oxidase (OXO, EC 1.2.3.4) to break down oxalate. Bacteria like Oxalobacter formigenes deploy formyl-CoA transferase (EC 2.8.3.16) and oxalyl-CoA decarboxylase (EC 4.1.1.8) in a proton-motivated process [4] [5].
Low-cost substrates significantly improve oxalate bioproduction economics. Key waste-derived feedstocks include:
Fermentation parameters critically influence yield:
Burkholderia glumae employs a chromosomally encoded obcAB operon for oxalogenesis. Mutagenesis screens identified Burkholderia oxalate defective (Bod) mutants with insertions in obcA. While obcA complementation partially restored oxalate synthesis, full productivity required both obcA and obcB, confirming their co-dependent function [7]. This operon’s compact organization (two-gene unit) simplifies metabolic engineering compared to fungal multi-enzyme pathways.
Strategies for strain enhancement include:
Table 2: Genetic Elements of the B. glumae obcAB Operon
Gene | Function | Mutant Phenotype | Complementation Effect |
---|---|---|---|
obcA | Encodes serine hydrolase-like enzyme | Oxalate deficiency (Bod1) | Partial yield restoration |
obcB | Encodes second biosynthetic enzyme | Essential for high yield | Full productivity with obcA |
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